ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-3-28-18(26)16-12-5-4-6-13(12)30-17(16)22-15(25)10-29-19-21-14-9-11(2)7-8-24(14)20(27)23-19/h7-9H,3-6,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDKLDHKQMCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex compound with potential biological activities. Its unique structural features suggest various pharmacological properties that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 444.5 g/mol. The compound incorporates a pyrido-triazine core and features multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 896332-27-7 |
Antimicrobial Activity
The compound's potential antimicrobial activity has been highlighted in various studies. Compounds with similar pyrido-triazine structures have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The thioether linkage present in the structure may enhance its interaction with microbial targets.
Case Study:
In a study evaluating the antimicrobial efficacy of related compounds, derivatives containing the pyrido-triazine scaffold exhibited minimum inhibitory concentrations (MICs) that were competitive with established antibiotics, suggesting a potential for development as new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to inhibit cell proliferation in various cancer cell lines. The presence of the triazine moiety is particularly significant as many triazine derivatives have been reported to exhibit cytotoxic effects.
Research Findings:
A study on triazole derivatives showed that certain modifications at the thioether position enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. These findings suggest that similar modifications in our compound could yield enhanced anticancer activity .
Enzyme Inhibition
The compound's structural characteristics suggest it may act as an enzyme inhibitor. Compounds with similar functionalities have been studied for their ability to inhibit key enzymes involved in cancer progression and microbial resistance.
Example:
Research has demonstrated that triazole derivatives can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This inhibition leads to bacterial cell death and presents a viable mechanism for developing new antibiotics .
Scientific Research Applications
Potential Applications
While specific applications of ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate are not yet fully defined, its structural components suggest several possibilities.
Interaction Studies: Understanding how this compound interacts with biological macromolecules, such as proteins and nucleic acids, is essential. Techniques that could be utilized include:
- Spectroscopy: This can help identify binding sites and measure binding affinities.
- X-ray crystallography: This can determine the compound's structure when bound to target molecules.
- Molecular dynamics simulations: These can provide insights into the dynamics of interaction.
Analog Comparisons: Several compounds with similar structural features have demonstrated notable activities:
- Ethyl 2-(2-(4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanoate: This compound, which shares a similar pyrido-triazine core, exhibits antimicrobial activity.
- 5-Methylthio-pyrido[1,2-a][1,3,5]triazine: Containing a thioether linkage, this compound has shown anticancer properties.
- 8-Methylpyrido[1,2-a][1,3,5]triazine: While lacking the ester functionality, this compound shares the core structure and demonstrates enzyme inhibition.
These comparisons highlight the uniqueness of ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, suggesting that its specific combination of functional groups and structural features may lead to unique biological activity and chemical reactivity compared to its analogs.
Data Table
The table below shows similar compounds and their activities:
| Compound | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 2-(2-(4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanoate | Similar pyrido-triazine core | Antimicrobial |
| 5-Methylthio-pyrido[1,2-a][1,3,5]triazine | Contains thioether linkage | Anticancer |
| 8-Methylpyrido[1,2-a][1,3,5]triazin | Shares core structure | Enzyme inhibition |
Comparison with Similar Compounds
Ethyl 2-(2-((9-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
| Property | Target Compound | Analog (CAS 896342-95-3) |
|---|---|---|
| Methyl Position | 8-methyl on pyridotriazinone | 9-methyl on pyridotriazinone |
| Linker | Thioacetamido (-S-CH2-C(=O)-NH-) | Thiopropanamido (-S-CH(CH3)-C(=O)-NH-) |
| Molecular Formula | C20H20N4O4S2 (inferred) | C21H22N4O4S2 |
| Molecular Weight | ~444.5 g/mol | 458.6 g/mol |
| Key Functional Groups | Ethyl carboxylate, pyridotriazinone, cyclopenta[b]thiophene | Ethyl carboxylate, pyridotriazinone, cyclopenta[b]thiophene |
Impact of Differences :
- The 9-methyl vs.
- The thiopropanamido linker introduces a branched alkyl chain, which may increase lipophilicity compared to the linear thioacetamido group in the target compound.
Cyclopenta[b]thiophene Derivatives
Ethyl 2-(2-(4-(Pyrimidin-2-yl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Functional Insights :
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share:
- Dicarboxylate esters for enhanced solubility.
- Nitro and cyano groups for electronic modulation.
Key Differences :
- The imidazopyridine core lacks the pyridotriazinone’s conjugated triazine ring, reducing aromatic stabilization but increasing flexibility.
- Nitro groups may confer redox activity absent in the target compound.
Structural and Functional Analysis Using Computational Tools
- SHELX/ORTEP-3: Used to model crystallographic parameters (e.g., bond lengths, angles) for pyridotriazinone derivatives .
- Mercury CSD : Enables comparison of packing motifs and intermolecular interactions (e.g., π-π stacking in cyclopenta[b]thiophene systems) .
- Similarity Coefficients: Tanimoto coefficients () quantify structural overlap with analogs; the target compound likely shares >70% similarity with CAS 896342-95-3 due to conserved cyclopenta[b]thiophene and pyridotriazinone motifs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do they compare in efficiency?
The compound can be synthesized via a one-pot approach using reflux conditions with monoethyl oxalyl chloride in tetrahydrofuran, as demonstrated for structurally related triazole derivatives . Alternative methods include:
- Catalytic ionic liquids (e.g., [TMDPH2]<sup>2+</sup>[SO4]<sup>2−</sup>) for improved yields and reduced reaction times .
- Cyclodehydration in basic media for cyclization of intermediate thioamide precursors .
Comparison Table :
| Method | Yield (%) | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| One-pot reflux | 60–75 | 12–24 h | Simplified purification | |
| Ionic liquid catalysis | 80–90 | 6–8 h | Enhanced catalytic efficiency |
Q. Which analytical techniques are critical for confirming structural integrity?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign chemical shifts for cyclopenta[b]thiophene and pyrido-triazine moieties (e.g., δ 2.5–3.5 ppm for dihydrothiophene protons) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm<sup>−1</sup>) and thioamide (C=S) bands (~1250 cm<sup>−1</sup>) .
- HRMS : Validate molecular weight accuracy (e.g., [M+H]<sup>+</sup> calculated within 0.001 Da) .
Q. What safety precautions are necessary when handling this compound?
- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation .
- Avoid exposure to moisture or strong bases , which may degrade the compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Tetrahydrofuran (THF) or ethanol/water mixtures enhance solubility of intermediates .
- Temperature control : Reflux at 80–90°C minimizes side reactions .
- Catalyst screening : Test ionic liquids or phase-transfer catalysts to reduce energy input .
Q. How do computational methods contribute to understanding reactivity?
- Density Functional Theory (DFT) : Model electronic properties of the pyrido-triazine core to predict nucleophilic/electrophilic sites .
- Molecular dynamics simulations : Analyze solvent effects on reaction pathways .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in cyclopenta[b]thiophene regions .
- Isotopic labeling : Track sulfur incorporation in thioamide groups using <sup>34</sup>S isotopes .
Q. What are the mechanistic considerations for key reactions in its synthesis?
- Thioacetamide formation : Nucleophilic attack of the pyrido-triazine thiol on activated acetamide intermediates .
- Cyclization : Base-mediated intramolecular cyclization (e.g., NaOH) to form the dihydrothiophene ring .
Q. How do substituent variations affect pharmacological activity?
- SAR studies : Replace the 8-methyl group with halogens or electron-withdrawing groups to modulate bioactivity .
- Pharmacophore mapping : Use docking studies to identify interactions with inflammatory targets (e.g., COX-2) .
Q. How to design stability studies under different conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
